

Application Notes and Protocols for Protein Labeling with Azido-PEG4-NHS Ester

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Compound of Interest

Compound Name: Azido-PEG4-NHS-ester

Cat. No.: B605855

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Azido-PEG4-NHS ester is a chemical tool used in bioconjugation to attach an azide group to proteins and other biomolecules.[1][2] This process, known as PEGylation, involves the N-hydroxysuccinimide (NHS) ester group, which reacts with primary amines (like the side chain of lysine residues) on the protein surface to form a stable amide bond.[3][4] The azide group then allows for a highly specific "click chemistry" reaction with molecules containing an alkyne group.[1][5] The polyethylene glycol (PEG4) spacer is hydrophilic, which helps to increase the solubility of the labeled protein and reduce steric hindrance.[5] This labeling strategy is a cornerstone in various fields, including proteomics, drug development, and diagnostics, enabling the precise attachment of a wide array of functionalities to proteins.

Core Applications

- **Bioconjugation:** Covalently attaching molecules such as fluorescent dyes, quenchers, or biotin for detection and purification.
- **"Click Chemistry":** Introducing an azide handle for subsequent, highly specific and efficient ligation with alkyne-modified molecules via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[1][5]

- Drug Development: Creating antibody-drug conjugates (ADCs) or modifying therapeutic proteins to improve their pharmacokinetic properties.
- Proteomics: Labeling proteins for identification, quantification, and interaction studies.

Quantitative Data Summary

The efficiency of the labeling reaction is influenced by several factors. The following tables provide a summary of key quantitative parameters for labeling a generic IgG antibody.

Table 1: Recommended Reaction Conditions

Parameter	Recommended Value	Notes
Protein Concentration	1-10 mg/mL	Higher protein concentrations generally lead to higher labeling efficiency. [6] [7]
Molar Excess of Azido-PEG4-NHS Ester	10-50 fold	The optimal ratio should be determined empirically for each protein. [6] A 20-fold molar excess is a common starting point. [8]
Reaction Buffer	Amine-free buffer (e.g., PBS, HEPES)	Buffers containing primary amines like Tris or glycine will compete with the protein for reaction with the NHS ester. [3] [8]
Reaction pH	7.2 - 8.5	A slightly basic pH favors the reaction with primary amines. [6]
Reaction Temperature	Room temperature (20-25°C) or 4°C	Room temperature reactions are typically faster. Lower temperatures can be used to minimize protein degradation. [3] [6]
Reaction Time	30-60 minutes at room temperature; 2 hours at 4°C	Longer incubation times may not significantly increase the degree of labeling. [3] [6]

Table 2: Troubleshooting Common Issues

Issue	Potential Cause	Suggested Solution
Low Labeling Efficiency	Inactive NHS ester reagent	Use fresh, anhydrous DMSO for stock solution preparation. Equilibrate reagent to room temperature before opening and store desiccated at -20°C. [9]
Buffer contains primary amines	Use an amine-free buffer such as PBS or HEPES. [9]	
Incorrect pH	Ensure the reaction buffer pH is between 7.2 and 8.5. [9]	
Insufficient molar excess of reagent	Increase the concentration of the Azido-PEG4-NHS Ester solution. [9]	
Protein Precipitation	High concentration of organic solvent (DMSO)	Ensure the volume of organic solvent does not exceed 10% of the final reaction volume. [3]
Suboptimal buffer composition	Ensure the buffer is optimal for protein stability. Perform the reaction at a lower temperature. [5]	

Experimental Protocols

Protocol 1: Preparation of Reagents

- Protein Solution:
 - Dissolve the protein in an amine-free buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.2-8.0) at a concentration of 1-10 mg/mL. [\[3\]](#)[\[8\]](#)
 - If the protein solution contains primary amines (e.g., Tris buffer), perform a buffer exchange using a desalting column or dialysis. [\[3\]](#)

- Azido-PEG4-NHS Ester Stock Solution:
 - The NHS ester is moisture-sensitive.[3] Equilibrate the vial of Azido-PEG4-NHS ester to room temperature before opening to prevent condensation.[3][9]
 - Immediately before use, prepare a 10 mM stock solution of Azido-PEG4-NHS ester in anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).[3][6] Do not prepare stock solutions for storage as the NHS-ester moiety readily hydrolyzes.[3][8]
- Quenching Buffer:
 - Prepare a 1 M solution of Tris-HCl, pH 8.0, or 1 M glycine to stop the labeling reaction.[7]

Protocol 2: Protein Labeling Procedure

- Reaction Setup:
 - Add the calculated amount of the Azido-PEG4-NHS ester stock solution to the protein solution. A 10- to 50-fold molar excess is recommended as a starting point.[6][9]
 - Gently mix the reaction solution. Ensure that the final concentration of DMSO or DMF is less than 10% of the total reaction volume to avoid protein denaturation.[3]
- Incubation:
 - Incubate the reaction at room temperature for 30-60 minutes or at 4°C for 2 hours.[3][6]
- Quenching:
 - Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM.[7]
 - Incubate for an additional 10-30 minutes at room temperature to ensure all unreacted NHS ester is hydrolyzed.[7]

Protocol 3: Purification of the Labeled Protein

- Removal of Excess Reagent:

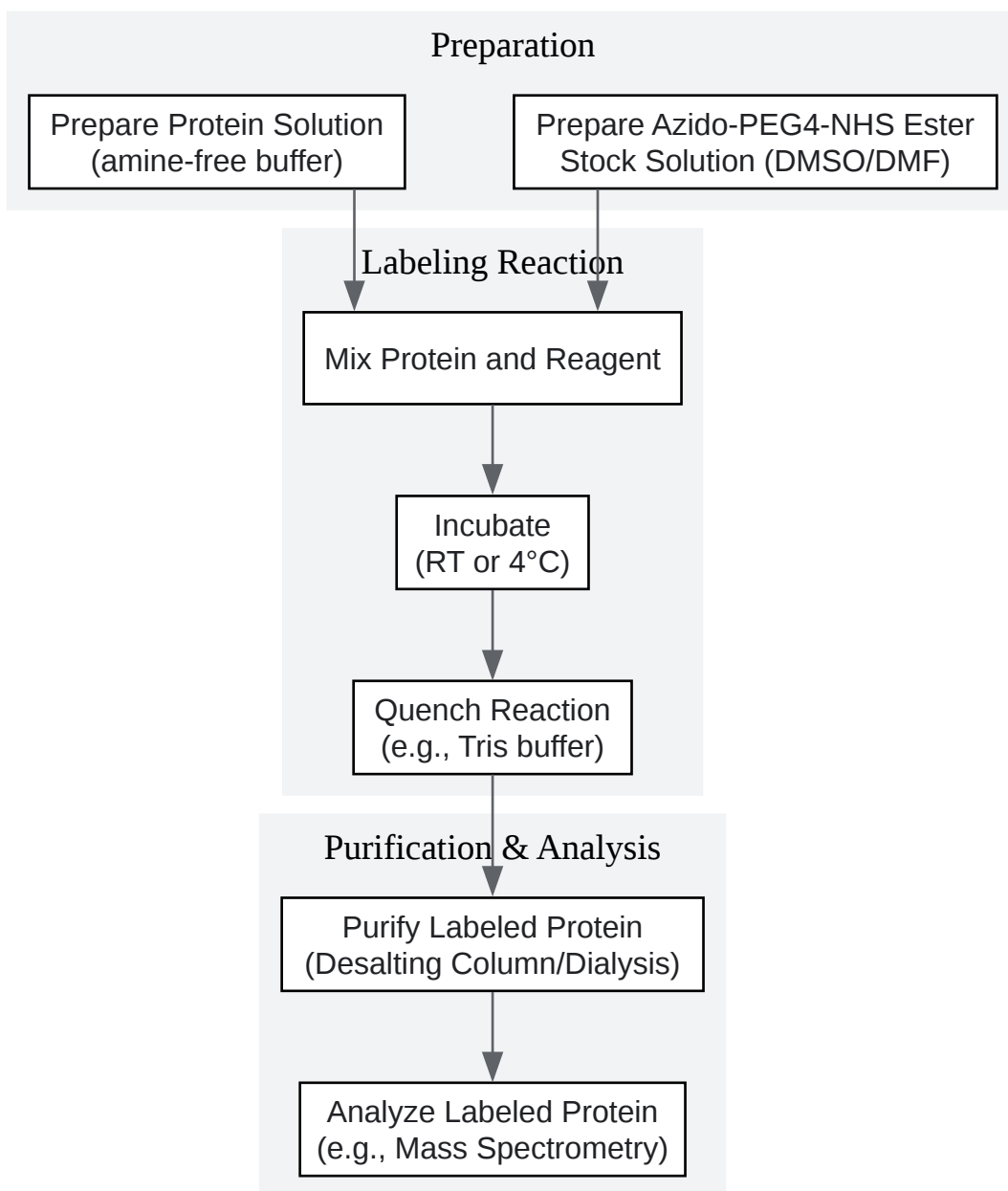
- Remove the unreacted Azido-PEG4-NHS ester and quenching buffer components using a desalting column (e.g., Sephadex G-25), dialysis, or spin filtration with a molecular weight cutoff appropriate for the protein.[3][5]
- Storage:
 - Store the purified labeled protein under conditions that are optimal for the non-labeled protein, typically at 4°C for short-term use or at -20°C to -80°C for long-term storage.[5][10]

Protocol 4: Quantification of Labeling (Optional)

The degree of labeling (DOL), which is the average number of azide groups per protein molecule, can be determined using methods such as mass spectrometry.[11]

- Mass Spectrometry (MALDI-TOF):
 - Analyze both the unlabeled and labeled protein samples using a MALDI-TOF mass spectrometer.[11]
 - Determine the average molecular weight of both the unlabeled and labeled protein from their respective mass spectra.[11]
 - The degree of labeling can be calculated by the following formula: $DOL = (\text{Average MW of Labeled Protein} - \text{Average MW of Unlabeled Protein}) / \text{MW of Azido-PEG4-NHS ester}$

Visualizations



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Caption: Experimental workflow for protein labeling.

Caption: Reaction of NHS ester with a primary amine.

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